

JSH-150: A Technical Guide to Off-Target Effects and Kinase Profile

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Compound of Interest

Compound Name: JSH-150

Cat. No.: B608255

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase profile and off-target effects of **JSH-150**, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information is curated for researchers, scientists, and drug development professionals to facilitate further investigation and potential therapeutic applications.

Executive Summary

JSH-150 is a small molecule inhibitor that has demonstrated significant promise in preclinical studies. It exhibits exceptional potency against its primary target, CDK9, with a reported half-maximal inhibitory concentration (IC₅₀) of 1 nM.^{[1][2][3][4][5]} A key characteristic of **JSH-150** is its remarkable selectivity, which suggests a favorable safety profile with minimal off-target effects. This document summarizes the available quantitative data on its kinase selectivity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and the experimental workflows.

Kinase Profile of JSH-150

The kinase profile of **JSH-150** has been extensively characterized, revealing a high degree of selectivity for CDK9 over other kinases, including other members of the CDK family.

Potency and Selectivity

JSH-150 demonstrates potent inhibition of CDK9 kinase activity. The selectivity has been quantified using various assays, including direct enzymatic assays and broad kinase panel screening.

Kinase Target	IC50 (nM)	Selectivity vs. CDK9	Reference
CDK9/Cyclin T1	1	-	[1] [2] [3] [4] [5]
CDK16/Cyclin Y	292	292-fold	[4]
CDK1/Cyclin B	1,340	1,340-fold	[4]
CDK14/Cyclin Y	1,680	1,680-fold	[4]
CDK7/Cyclin H/MNAT1	1,720	1,720-fold	[2] [4]
CDK2/Cyclin A	2,860	2,860-fold	[4]
CDK5/p25	4,640	4,640-fold	[4]

KINOMEScan Profile

A broad assessment of **JSH-150**'s selectivity was performed using the KINOMEScan platform, which screened the compound against a panel of 468 kinases. The results are summarized by the S score, a quantitative measure of selectivity.

Assay Platform	Number of Kinases Screened	Selectivity Score (S score at 1µM)	Interpretation	Reference
KINOMEScan	468	0.01	Highly Selective	[2] [6]

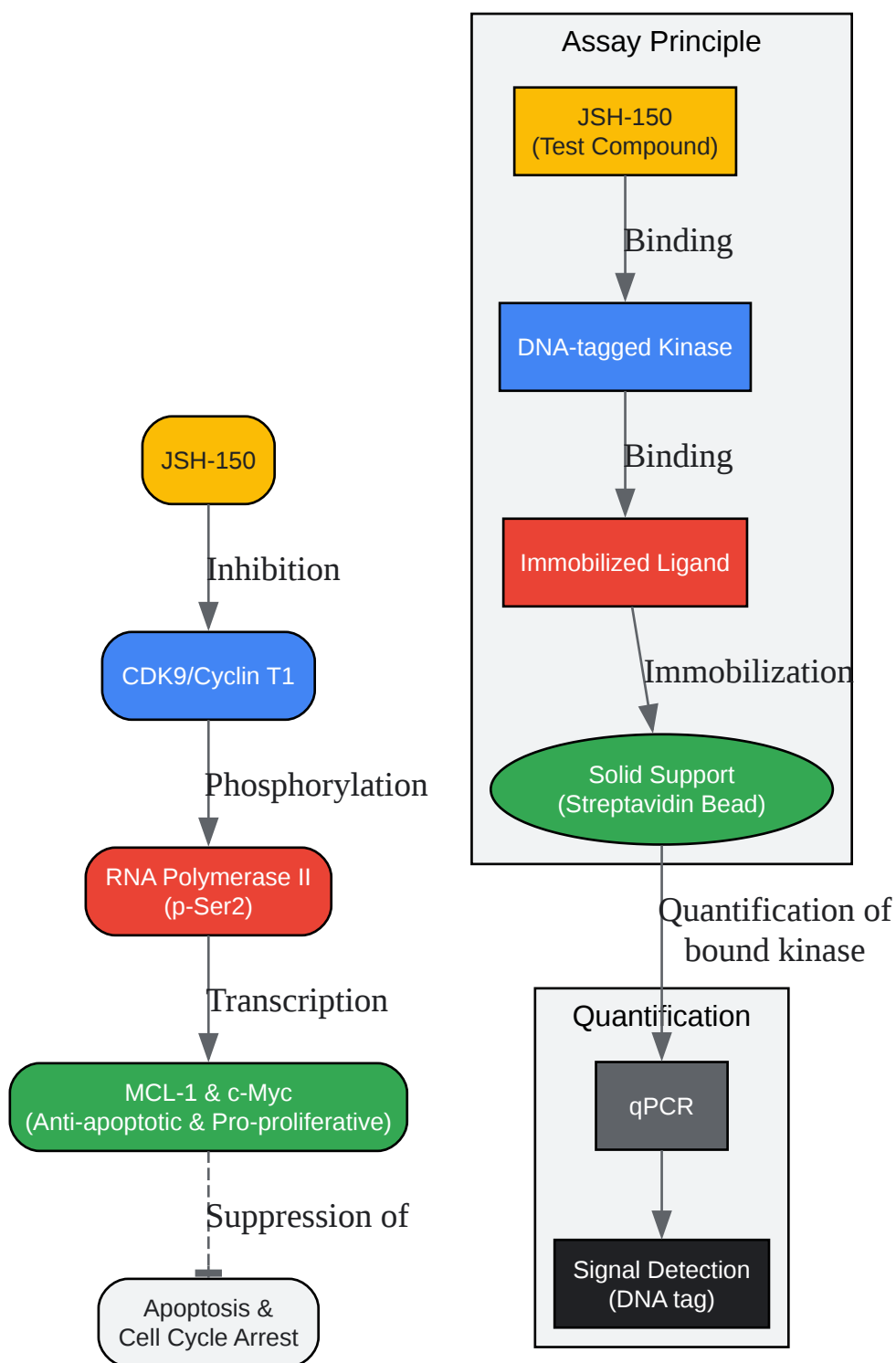
An S score of 0.01 indicates that **JSH-150** interacts with a very small fraction of the kinases in the panel, highlighting its exceptional selectivity.

Off-Target Effects

The available data strongly suggest that **JSH-150** has a very clean off-target profile, primarily due to its high selectivity for CDK9. The extensive kinase screening did not reveal significant interactions with other kinases, minimizing the potential for off-target effects mediated by kinase inhibition.^{[2][6][7]} However, it is important to note that off-target effects can be mediated by mechanisms other than direct kinase inhibition, and further studies may be required to fully elucidate the complete off-target profile of **JSH-150**.

Signaling Pathway of JSH-150

JSH-150 exerts its biological effects by inhibiting CDK9, a key regulator of transcription. The inhibition of CDK9 leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.^{[1][3]}



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